1-(2-Hydroxy-5-methylphenyl)-1-pentanone
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Overview
Description
1-(2-Hydroxy-5-methylphenyl)-1-pentanone is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone, characterized by the presence of a hydroxy group and a methyl group on the phenyl ring, and a pentanone chain attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-methylphenyl)-1-pentanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Catalyst: Aluminum chloride (AlCl3)
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:
Raw Materials: 2-Hydroxy-5-methylphenol and pentanoyl chloride
Reaction Conditions: Controlled temperature and pressure to optimize yield and minimize by-products
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-5-methylphenyl)-1-pentanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Major Products
Oxidation: Formation of 1-(2-Hydroxy-5-methylphenyl)-1-pentanoic acid
Reduction: Formation of 1-(2-Hydroxy-5-methylphenyl)-1-pentanol
Substitution: Formation of 1-(2-Hydroxy-5-nitrophenyl)-1-pentanone or 1-(2-Hydroxy-5-halophenyl)-1-pentanone
Scientific Research Applications
1-(2-Hydroxy-5-methylphenyl)-1-pentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)-1-pentanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Hydroxy-5-methylphenyl)-1-pentanone can be compared with other similar compounds, such as:
2-Hydroxy-5-methylacetophenone: Similar structure but with an acetophenone group instead of a pentanone chain.
2-Hydroxy-5-methylbenzaldehyde: Contains an aldehyde group instead of a ketone.
2-Hydroxy-5-methylbenzoic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its pentanone chain differentiates it from other similar compounds, providing unique properties and uses in various fields.
Properties
CAS No. |
150033-77-5 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)pentan-1-one |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-11(13)10-8-9(2)6-7-12(10)14/h6-8,14H,3-5H2,1-2H3 |
InChI Key |
JIEGZBWQZYNWLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC(=C1)C)O |
Origin of Product |
United States |
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